Docebenone
Docebenone
Docebenone is a member of the class of benzoquinones that is p-benzoquinone in which the hydrogens are substituted by three methyl groups and a 12-hydroxydodeca-5,10-diyn-1-yl group. It has a role as an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor. It is a primary alcohol, an acetylenic compound and a member of 1,4-benzoquinones.
Brand Name:
Vulcanchem
CAS No.:
80809-81-0
VCID:
VC0526475
InChI:
InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3
SMILES:
CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C
Molecular Formula:
C21H26O3
Molecular Weight:
326.4 g/mol
Docebenone
CAS No.: 80809-81-0
Inhibitors
VCID: VC0526475
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 80809-81-0 |
---|---|
Product Name | Docebenone |
Molecular Formula | C21H26O3 |
Molecular Weight | 326.4 g/mol |
IUPAC Name | 2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione |
Standard InChI | InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3 |
Standard InChIKey | WDEABJKSGGRCQA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C |
Canonical SMILES | CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C |
Appearance | Solid powder |
Description | Docebenone is a member of the class of benzoquinones that is p-benzoquinone in which the hydrogens are substituted by three methyl groups and a 12-hydroxydodeca-5,10-diyn-1-yl group. It has a role as an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor. It is a primary alcohol, an acetylenic compound and a member of 1,4-benzoquinones. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone AA 861 AA-861 AA861 |
PubChem Compound | 1967 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume